3-Fluoro-4-(piperidin-4-yl)aniline
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Overview
Description
3-Fluoro-4-(piperidin-4-yl)aniline is an organic compound characterized by the presence of a fluorine atom at the third position and a piperidin-4-yl group at the fourth position on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-4-yl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to 3-fluoro-4-aminophenylamine.
Piperidine Substitution: The 3-fluoro-4-aminophenylamine is reacted with piperidine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(piperidin-4-yl)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the piperidin-4-yl group provides structural stability. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(piperidin-1-yl)aniline
- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(piperidin-4-yl)aniline offers a unique combination of structural features that enhance its reactivity and binding properties
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in scientific research
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-4-ylaniline |
InChI |
InChI=1S/C11H15FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6,13H2 |
InChI Key |
ODASKNUQNXSJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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